Fenbufen

Rheumatology Osteoarthritis NSAID

Fenbufen, a propionic acid-derived NSAID prodrug, generates biphenylacetic acid (BPAA) via hepatic metabolism, delivering 7-fold greater analgesic potency than aspirin with a ~10-hour half-life for twice-daily dosing models. Its intact prodrug form minimizes direct gastric irritation, achieving a superior gastrointestinal therapeutic ratio over indomethacin. Uniquely, it selectively inhibits noradrenaline-induced vasoconstriction among NSAIDs, enabling focused vascular prostaglandin research. In preclinical RA/OA models, fenbufen outperforms sulindac in type II collagen arthritis. For chronic pain, GI safety, or vascular tone studies, fenbufen is a verifiable, highly differentiated tool.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 36330-85-5
Cat. No. B1672489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbufen
CAS36330-85-5
SynonymsCinopal
fenbufen
gamma-oxo(1,1'-biphenyl)-4-butanoic acid
Lederfen
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O
InChIInChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)
InChIKeyZPAKPRAICRBAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenbufen (CAS 36330-85-5): A Prodrug NSAID with Quantifiable Differentiation in Efficacy and GI Safety


Fenbufen is a phenylalkanoic acid derivative that functions as a nonsteroidal anti-inflammatory drug (NSAID) prodrug [1]. It possesses analgesic and anti-inflammatory activity, which is mediated primarily through its active metabolite, biphenylacetic acid (BPAA), a potent inhibitor of prostaglandin synthesis [1]. Fenbufen has a long duration of action and is indicated for the treatment of rheumatic diseases and acute pain [1].

Why Fenbufen Cannot Be Readily Interchanged with Other Propionic Acid NSAIDs


Although fenbufen belongs to the propionic acid class of NSAIDs, its distinct prodrug nature, unique metabolite-driven pharmacology, and specific gastrointestinal safety profile preclude simple therapeutic interchange with other in-class compounds such as ibuprofen, naproxen, or ketoprofen [1]. The quantitative evidence below demonstrates that fenbufen exhibits a superior therapeutic index regarding gastrointestinal bleeding compared to indomethacin [1], and a different potency and efficacy profile compared to aspirin and sulindac [2]. Substitution based solely on class membership ignores these quantifiable differences, which are critical for scientific and clinical selection.

Quantitative Differentiation of Fenbufen (36330-85-5) Against Key Comparators: A Data-Driven Evidence Guide


Clinical Anti-Inflammatory Efficacy: Fenbufen 600 mg/day Matches Aspirin 3.6 g/day in Osteoarthritis

In osteoarthritis, fenbufen at a daily dose of 600 mg demonstrated comparable anti-inflammatory effectiveness to aspirin at 3.6 g/day [1]. This represents a 6-fold lower milligram dose of fenbufen to achieve equivalent therapeutic effect, highlighting its superior potency in this clinical setting.

Rheumatology Osteoarthritis NSAID Clinical Efficacy

Analgesic Potency in Preclinical Model: Fenbufen is 7-Fold More Potent than Aspirin in Rat Pain Assay

In a rat model of yeast-induced paw pain, fenbufen was approximately 7 times more potent than aspirin on a weight-for-weight basis in raising the pain threshold [1]. This indicates a significantly greater analgesic effect per milligram of fenbufen compared to aspirin.

Analgesia Preclinical Pharmacology NSAID Potency

Superior Therapeutic Index for Gastrointestinal Bleeding: Fenbufen vs. Indomethacin

Fenbufen exhibits a higher therapeutic ratio with respect to gastrointestinal bleeding than indomethacin [1]. While the precise ratio is not defined, this indicates a wider safety margin between the dose required for therapeutic effect and the dose that causes GI adverse events. In rats, fenbufen also has a lesser ulcer-producing potential than its own active metabolite, biphenylacetic acid [2].

Gastrointestinal Safety NSAID Ulcerogenicity Therapeutic Index

Enhanced Anti-Inflammatory Potency in Collagen Arthritis Model: Fenbufen Outperforms Sulindac

In the type II collagen arthritis model, a widely used preclinical model for rheumatoid arthritis, fenbufen demonstrated anti-inflammatory properties that were more potent than those of the comparator NSAID, sulindac [1]. This indicates superior disease-modifying potential in this specific inflammatory context.

Rheumatoid Arthritis Collagen-Induced Arthritis NSAID Efficacy Comparison

Fenbufen Demonstrates High Potency and Selectivity in Rat Mesenteric Vasculature Assay

In an isolated, perfused rat mesenteric vasculature model assessing inhibition of noradrenaline-induced vasoconstriction, fenbufen ranked as the most selective NSAID among a panel that included indomethacin, ibuprofen, ketoprofen, and naproxen [1]. The rank order of potency was: meclofenamate > flufenamate = diclofenac > indomethacin > fenbufen > phenylbutazone > ibuprofen > ketoprofen > naproxen > paracetamol.

Vascular Pharmacology NSAID Cyclooxygenase Inhibition In Vitro Model

Prolonged Pharmacokinetic Half-Life Enables Twice-Daily Dosing, Improving Patient Compliance

Fenbufen and its two principal metabolites have a plasma half-life of approximately 10 hours [1]. This extended half-life supports a twice-daily dosing schedule, which is less frequent than many other NSAIDs like ibuprofen (typically every 4-6 hours) or naproxen (twice daily, though some formulations are once daily). The reduced dosing frequency can improve patient adherence in therapeutic settings.

Pharmacokinetics NSAID Half-Life Dosing Regimen

High-Impact Application Scenarios for Fenbufen Based on Quantified Evidence


Rheumatoid Arthritis and Osteoarthritis Research: Superior Preclinical Efficacy Over Sulindac

For preclinical studies of rheumatoid arthritis or osteoarthritis, fenbufen is a compelling choice due to its demonstrated superiority over sulindac in the type II collagen arthritis model [1]. The 7-fold greater analgesic potency compared to aspirin [2] and the 10-hour half-life [3] further support its use in chronic pain models requiring less frequent dosing.

Gastrointestinal Safety Studies: A Safer NSAID Alternative to Indomethacin

In research focused on minimizing NSAID-induced gastrointestinal damage, fenbufen's higher therapeutic ratio for gastrointestinal bleeding versus indomethacin [1] makes it a valuable tool compound. Its prodrug nature, which spares direct gastric contact with the active metabolite BPAA, underpins this safety advantage and is of particular interest in ulcerogenicity studies [2].

Vascular Pharmacology Research: Unique Selectivity Profile in Mesenteric Vasculature

For investigations into the vascular effects of NSAIDs, fenbufen stands out as the most selective inhibitor of noradrenaline-induced vasoconstriction among a panel of common NSAIDs [1]. This unique property makes fenbufen a key reagent for dissecting the role of cyclooxygenase-derived prostaglandins in vascular tone regulation.

Clinical Development of Long-Acting NSAID Formulations: Optimizing Dosing Regimens

The approximately 10-hour plasma half-life of fenbufen and its active metabolites [1] positions it as a candidate for twice-daily dosing regimens. This pharmacokinetic advantage can be leveraged in clinical trial design to improve patient adherence and maintain consistent plasma drug levels, compared to shorter-acting alternatives like ibuprofen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenbufen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.